

Technical Guide: Off-Target Liability & Safety Profiling of 2-Benzylazetidine Scaffolds

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Compound of Interest

Compound Name:	2-Benzylazetidine hydrochloride
CAS No.:	1228452-96-7
Cat. No.:	B1377570

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Executive Summary: The Constrained Bioisostere

2-Benzylazetidine hydrochloride (CAS: 1228452-96-7) serves as a critical conformationally restricted amine scaffold in modern medicinal chemistry. It is primarily utilized as a bioisostere for pyrrolidine and piperidine rings to modulate the physicochemical properties (pKa, lipophilicity) and metabolic stability of bioactive molecules.

While its intended utility often lies in targeting Monoamine Transporters (DAT/NET) or specific bacterial pathways (e.g., mycolic acid biosynthesis in *M. tuberculosis*), the 2-benzylazetidine moiety carries a distinct intrinsic liability profile. This guide analyzes the specific off-target interactions driven by the high ring strain (~25 kcal/mol) and the lipophilic-cationic pharmacophore of the benzyl-amine motif.

Primary vs. Off-Target Landscape

The pharmacological behavior of 2-Benzylazetidine is defined by its ability to position the aromatic benzyl group in a rigid vector relative to the basic nitrogen.

Intended Targets (On-Target)

- Dopamine Transporter (DAT): The scaffold mimics the structural features of cocaine-like inhibitors and GBR12909 analogs, blocking dopamine reuptake.
- Mycobacterial MmpL3/Pks13: Recent studies (e.g., the BGAz series) identify 2-substituted azetidines as potent inhibitors of cell envelope biogenesis in *M. tuberculosis*.

Off-Target Liabilities (The Risk Profile)

The combination of a basic nitrogen (protonated at physiological pH) and a lipophilic benzyl tail creates a "privileged structure" for promiscuous binding.

Off-Target System	Mechanism of Interaction	Risk Level
hERG Potassium Channel	Pore Blockade: The protonated nitrogen binds to Tyr652/Phe656 in the hERG pore, while the benzyl group engages in π -stacking.	Critical
Adrenergic Receptors ()	Pharmacophore Overlap: The benzyl-amine motif mimics norepinephrine, leading to cardiovascular side effects (vasoconstriction/dilation).	High
Sigma Receptors ()	Hydrophobic Pocket Binding: High affinity due to the rigid lipophilic core; often implicated in psychotomimetic effects.	Moderate
Mitochondrial Function	Membrane Disruption: Cationic amphiphilic nature allows accumulation in the mitochondrial matrix, potentially uncoupling oxidative phosphorylation.	Low-Moderate

Comparative Analysis: Ring Size & Selectivity

The choice between azetidine (4-membered), pyrrolidine (5-membered), and piperidine (6-membered) rings fundamentally alters the off-target profile.

Table 1: Scaffold Comparison – Physicochemical & Safety Metrics

Feature	2-Benzylazetidine (4-Ring)	2-Benzylpyrrolidine (5-Ring)	2-Benzylpiperidine (6-Ring)
Ring Strain	~25 kcal/mol (High Reactivity)	~5 kcal/mol (Stable)	~0 kcal/mol (Stable)
Basicity (pKaH)	Lower (~8.5–9.5) due to s-character	Higher (~9.5–10.5)	High (~10–11)
Lipophilicity (LogP)	Lower (Reduced carbon count)	Moderate	Higher
hERG Liability	High (Rigid fit into pore)	Moderate	Moderate-High
Metabolic Stability	High (Resistant to N-dealkylation)	Moderate	Low (Prone to oxidation)
Selectivity (DAT/NET)	High Specificity (Rigid vector)	Promiscuous	Promiscuous

Insight: The azetidine ring lowers the pKa compared to pyrrolidine, which should theoretically reduce hERG binding (as the neutral fraction is higher). However, the rigidity of the benzyl group in the 2-position often locks the molecule into a bioactive conformation that perfectly matches the hERG pharmacophore, negating the pKa benefit.

Mechanism of Toxicity: The hERG Blockade Pathway

The most critical off-target effect for 2-benzylazetidine derivatives is the inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, which leads to QT interval prolongation and

potential Torsades de Pointes.



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Figure 1: Mechanistic pathway of hERG blockade by 2-benzylazetidines scaffolds.

Experimental Protocols for Validation

To validate the safety profile of a 2-benzylazetidines derivative, the following self-validating protocols are recommended.

Protocol A: hERG Inhibition Assay (Automated Patch Clamp)

Objective: Quantify the IC₅₀ of the compound against the IK_r current.

- Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
- Solutions:
 - Extracellular: Tyrode's solution (pH 7.4).
 - Intracellular: K-Aspartate based pipette solution.
- Procedure:
 - Step 1: Establish whole-cell configuration (Seal resistance > 1 GΩ).
 - Step 2: Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV (elicits tail current).
 - Step 3: Perfusion: Apply vehicle (0.1% DMSO) for 3 min to establish baseline.
 - Step 4: Apply **2-Benzylazetidines hydrochloride** (concentration ladder: 0.1, 1, 10, 30 μM).

- Step 5: Washout with positive control (E-4031, 100 nM) to confirm channel sensitivity.
- Data Analysis: Calculate % inhibition of peak tail current.
 - Acceptance Criteria: >20% inhibition at 10 μ M indicates a "High Risk" scaffold requiring structural modification.

Protocol B: Radioligand Binding Profiling (Selectivity)

Objective: Determine the Selectivity Index (SI) between DAT and off-targets (Sigma-1).

- Preparation: Membrane homogenates from rat brain or transfected HEK cells.
- Ligands:
 - DAT: [3H]WIN 35,428.
 - Sigma-1:-Pentazocine.
- Incubation:
 - Incubate 2-Benzylazetidine (1 nM – 10 μ M) with membranes and radioligand for 120 min at 25°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
- Calculation:
 - Selectivity Index:
 - . An SI < 10 suggests poor selectivity.

Mitigation Strategies

If your 2-benzylazetidine derivative shows significant off-target effects, employ these medicinal chemistry strategies:

- Reduce Basicity: Introduce an electron-withdrawing group (e.g., fluorine) on the azetidine ring (C-3 position) to lower the pKa of the nitrogen, reducing affinity for the hERG pore.

- Steric Hindrance: Add a methyl group at the alpha-position of the benzyl linker. This disrupts the flat -stacking capability required for off-target adrenergic binding without necessarily destroying DAT affinity.
- Zwitterionic Approach: Incorporate a carboxylic acid or polar tail to reduce overall lipophilicity (LogD), preventing mitochondrial accumulation.

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Sources

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